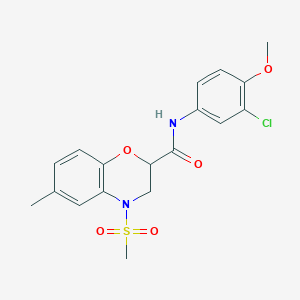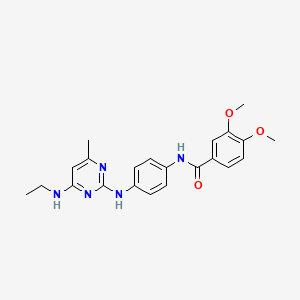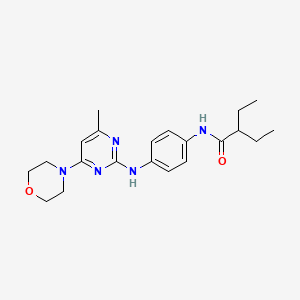![molecular formula C21H25ClN2O4S2 B11248624 7-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11248624.png)
7-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a chlorinated aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chlorination of the aromatic ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate with the desired carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基とメチルスルホニル基で、酸化反応を起こし、スルホキシドとスルホンを形成します。
還元: 還元反応は、クロロ基を標的にして、水素原子または他の官能基に変換することができます。
置換: クロロ基は、アミンやチオールなどのさまざまな求核剤で置換されて、新しい誘導体を形成することができます。
加水分解: カルボキサミド基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを形成することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬が一般的に使用されます。
置換: アジ化ナトリウムまたはチオールカリウムなどの求核剤を使用できます。
加水分解: 酸性条件(例:塩酸)または塩基性条件(例:水酸化ナトリウム)を適用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: 脱塩素誘導体。
置換: さまざまな置換ベンゾオキサゼピン誘導体。
加水分解: カルボン酸とアミン。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい合成経路の探求と、新規材料の開発が可能になります。
生物学
生物学的研究では、この化合物の潜在的な生物活性を調査することができます。抗菌性、抗ウイルス性、または抗がん活性を示す可能性があり、創薬の候補となります。
医学
医学において、この化合物は、その治療の可能性について探求することができます。特定の生物学的標的と相互作用する能力は、さまざまな疾患の治療のための新しい医薬品の開発につながる可能性があります。
産業
産業において、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新規材料の開発に使用できます。その化学反応性は、さまざまな産業プロセスにも役立ちます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of benzoxazepine derivatives on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicine, 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as inflammation or cancer.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用機序
7-クロロ-N-{2-[(3-メチルベンジル)スルファニル]エチル}-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与する可能性があります。クロロ、スルファニル、およびメチルスルホニル基は、これらの標的と、水素結合や疎水性相互作用などのさまざまな相互作用を形成することができます。これは、生物学的経路の調節につながり、化合物の観察された効果をもたらします。
類似化合物との比較
類似化合物
- 7-クロロ-N-{2-[(3-メチルベンジル)スルファニル]エチル}-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミド
- 7-クロロ-N-{2-[(3-メチルベンジル)スルファニル]エチル}-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボン酸
- **7-クロロ-N-{2-[(3-メチルベンジル)スルファニル]エチル}-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボン酸エステル
独自性
7-クロロ-N-{2-[(3-メチルベンジル)スルファニル]エチル}-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの独自性は、官能基の特定の組み合わせと、ベンゾオキサゼピンコアにあります。この組み合わせは、他の類似化合物とは異なる、独特の化学反応性と潜在的な生物活性を付与します。
特性
分子式 |
C21H25ClN2O4S2 |
|---|---|
分子量 |
469.0 g/mol |
IUPAC名 |
7-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-15-4-3-5-16(12-15)14-29-11-9-23-21(25)20-8-10-24(30(2,26)27)18-13-17(22)6-7-19(18)28-20/h3-7,12-13,20H,8-11,14H2,1-2H3,(H,23,25) |
InChIキー |
MOIBHJQWAOPSBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(butan-2-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248544.png)


![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11248564.png)



![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11248578.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B11248584.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B11248595.png)
![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248597.png)

![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248632.png)
